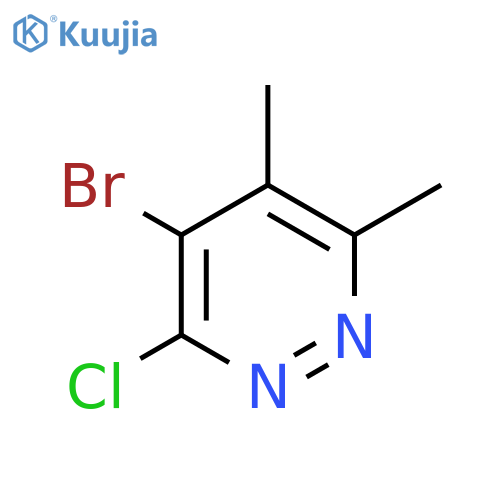Cas no 1543060-63-4 (4-bromo-3-chloro-5,6-dimethylpyridazine)

1543060-63-4 structure
商品名:4-bromo-3-chloro-5,6-dimethylpyridazine
4-bromo-3-chloro-5,6-dimethylpyridazine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-chloro-5,6-dimethylpyridazine
- EN300-2007115
- 1543060-63-4
-
- インチ: 1S/C6H6BrClN2/c1-3-4(2)9-10-6(8)5(3)7/h1-2H3
- InChIKey: LRRIRJMTOGRHPF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=NC(C)=C1C)Cl
計算された属性
- せいみつぶんしりょう: 219.94029g/mol
- どういたいしつりょう: 219.94029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-bromo-3-chloro-5,6-dimethylpyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2007115-0.05g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-2007115-1.0g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-2007115-5.0g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-2007115-0.1g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-2007115-0.25g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-2007115-5g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 5g |
$3645.0 | 2023-09-16 | ||
| Enamine | EN300-2007115-1g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 1g |
$1256.0 | 2023-09-16 | ||
| Enamine | EN300-2007115-10.0g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 10g |
$5405.0 | 2023-06-01 | ||
| Enamine | EN300-2007115-0.5g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-2007115-2.5g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 2.5g |
$2464.0 | 2023-09-16 |
4-bromo-3-chloro-5,6-dimethylpyridazine 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
1543060-63-4 (4-bromo-3-chloro-5,6-dimethylpyridazine) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量